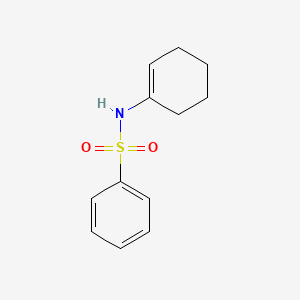
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol is an organic compound with the molecular formula C16H26OS. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a methylthio group attached to the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Friedel-Crafts Alkylation: : One common method for synthesizing 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_3\text{C}_2\text{C}_6\text{H}_3\text{OH} ]
-
Methylthio Group Introduction: : The methylthio group can be introduced by reacting the intermediate product with methylthiol in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by methylthio group introduction. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
科学研究应用
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol has several applications in scientific research:
作用机制
The antioxidant properties of 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . The molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s phenolic structure allows it to undergo redox reactions, which are crucial for its antioxidant activity .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in polymer stabilization.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.
Uniqueness
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol is unique due to the presence of the methylthio group, which enhances its antioxidant properties compared to other similar compounds . This structural feature allows it to be more effective in certain applications, particularly in stabilizing polymers and preventing oxidative degradation .
属性
CAS 编号 |
41028-24-4 |
|---|---|
分子式 |
C16H26OS |
分子量 |
266.4 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(methylsulfanylmethyl)phenol |
InChI |
InChI=1S/C16H26OS/c1-15(2,3)12-8-11(10-18-7)9-13(14(12)17)16(4,5)6/h8-9,17H,10H2,1-7H3 |
InChI 键 |
YNDWYCVIIYXSKS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)
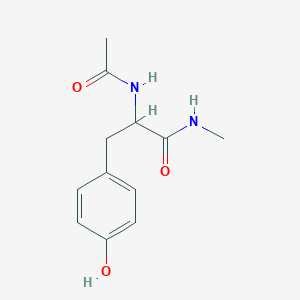
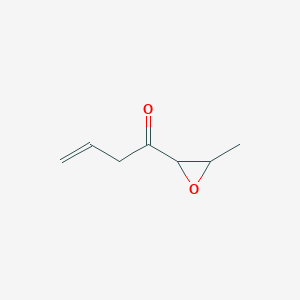
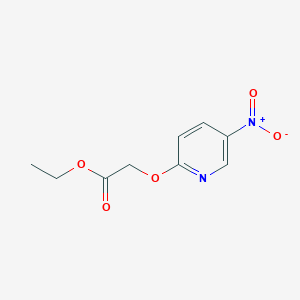
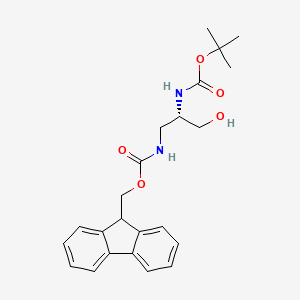
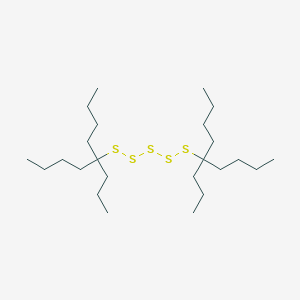
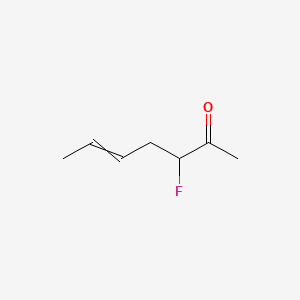

![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

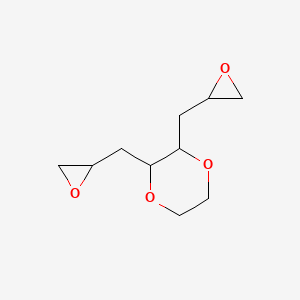
![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
